N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is a useful research compound. Its molecular formula is C14H19NO3S and its molecular weight is 281.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cell types .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis in the cell . This can have downstream effects on various cellular processes that are sensitive to changes in membrane potential, such as the firing of action potentials in neurons .
Pharmacokinetics
It has been reported that compounds in this series displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cellular excitability. This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-15(13-8-9-19(17,18)10-13)14(16)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMISKCCOFALHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.